molecular formula C10H17N3 B13012708 N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine

Cat. No.: B13012708
M. Wt: 179.26 g/mol
InChI Key: INBBBBZSEOKFSF-UHFFFAOYSA-N
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Description

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a 4-methylbenzene ring and a 3-aminopropyl group attached to the N1 position. The 3-aminopropyl substituent introduces a flexible aliphatic chain with a primary amine, which may enhance solubility in polar solvents and reactivity in nucleophilic reactions compared to simpler aromatic diamines .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-N-(3-aminopropyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H17N3/c1-8-3-4-10(9(12)7-8)13-6-2-5-11/h3-4,7,13H,2,5-6,11-12H2,1H3

InChI Key

INBBBBZSEOKFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine with key analogs, highlighting substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 4-methyl, N1-(3-aminopropyl) C10H17N3 179.27 g/mol Potential intermediate for drug synthesis; enhanced solubility due to primary amine
N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine N1-(3-dimethylaminopropyl) C11H19N3 193.30 g/mol Tertiary amine reduces basicity; used in pharmaceutical synthesis
N1-Methyl-4-nitrobenzene-1,2-diamine 4-nitro, N1-methyl C7H9N3O2 167.16 g/mol Electron-withdrawing nitro group reduces reactivity; precursor for dyes
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine 5-methyl, N1-(4-iodophenyl) C13H13IN2 324.16 g/mol Halogenated aromatic system; potential radiopharmaceutical applications
N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine N1,N1-dimethyl, N2-(4-nitrophenyl) C10H15N3O2 209.25 g/mol High yield (90%); nitro group enables electronic tuning for catalysis

Physicochemical Properties

  • Solubility: The 3-aminopropyl group enhances water solubility compared to nitro- or halogen-substituted analogs (e.g., N1-Methyl-4-nitrobenzene-1,2-diamine), which are less polar .
  • Electronic Effects: Electron-donating groups (methyl, aminopropyl) increase electron density on the aromatic ring, facilitating reactions like C–H functionalization. In contrast, nitro groups (e.g., in N1-Methyl-4-nitrobenzene-1,2-diamine) deactivate the ring, limiting reactivity in electrophilic processes .

Key Research Findings

Substituent Impact on Yield: Electron-withdrawing groups (e.g., nitro in N1-Methyl-4-nitrobenzene-1,2-diamine) often reduce reaction yields in nucleophilic aromatic substitution, whereas electron-donating groups (methyl, aminopropyl) improve efficiency .

DFT Correlations: Computational studies on aliphatic amines demonstrate that higher electron density at nitrogen correlates with better corrosion inhibition. The aminopropyl group’s primary amine likely offers superior adsorption compared to tertiary amines .

Synthetic Versatility : 4-Methylbenzene-1,2-diamine derivatives are pivotal in synthesizing heterocycles (e.g., pyrazolylbenzimidazoles), where substituents influence regioselectivity and solubility .

Biological Activity

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine is an organic compound with notable biological activity, making it a subject of interest in medicinal chemistry. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16N4C_{10}H_{16}N_{4} and is characterized by:

  • Two amine groups : These functional groups contribute to its reactivity and potential interactions with biological targets.
  • A propyl chain : This feature enhances its solubility and interaction capabilities in biological systems.
  • A methyl group on the benzene ring : This modification can influence the compound's lipophilicity and overall biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Antioxidant properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Antimicrobial activity : Research indicates that derivatives of this compound may inhibit bacterial growth, highlighting its potential as an antibacterial agent.
  • Neuroprotective effects : There is emerging evidence that compounds with similar structures could protect neuronal cells from excitotoxicity, potentially useful in treating neurodegenerative diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Receptor interaction : The compound may interact with specific neurotransmitter receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of oxidative stress : By reducing reactive oxygen species (ROS), the compound could mitigate cellular damage in various tissues.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylbenzene-1,2-diamineTwo amine groups on benzeneModerate antibacterial activity
3-Aminobenzene-1,2-diamineAmino group at different positionVariable reactivity profiles
N,N-Dimethylbenzene-1,2-diamineDimethyl substitution on nitrogenEnhanced lipophilicity
N-Methyl-N-(3-amino-propyl)anilineMethylated nitrogen with propyl chainIncreased stability and altered reactivity

This table illustrates how variations in structure can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antioxidant Activity : A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro. Further research is needed to confirm these effects in vivo.
  • Antimicrobial Testing : In vitro assays showed that derivatives of this compound exhibited significant inhibition against various bacterial strains. This suggests potential use in developing new antibiotics.
  • Neuroprotective Studies : Research involving cell cultures indicated that compounds with similar structures could prevent neuronal cell death induced by glutamate toxicity. These findings warrant further exploration into their therapeutic implications for neurodegenerative diseases.

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